![molecular formula C17H34O2S B009855 9-Thiastearic Acid CAS No. 106689-24-1](/img/structure/B9855.png)
9-Thiastearic Acid
Overview
Description
9-Thiastearic Acid is a compound with the molecular formula C17H34O2S . It is also known by other names such as 8-nonylsulfanyloctanoic acid and 8-(nonylsulfanyl)octanoic acid .
Synthesis Analysis
9-Thiastearic Acid has been shown to inhibit the desaturation of stearate to oleate . The synthesis of 9-Thiastearic Acid involves the use of thiastearic acid positional isomers .Molecular Structure Analysis
The molecular structure of 9-Thiastearic Acid consists of 34 Hydrogen atoms, 17 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom . It contains a total of 53 bonds, including 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
9-Thiastearic Acid has a molecular weight of 302.5 g/mol . It has a computed XLogP3 value of 6.7, indicating its lipophilicity . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . Its topological polar surface area is 62.6 Ų .Scientific Research Applications
Cancer Research
9-Thiastearic Acid, also known as 9-Hydroxystearic Acid (9-HSA), has been found to have antiproliferative effects against cancer cells . It has been observed that 9-HSA levels in human colorectal tumors are diminished when compared with normal adjacent tissue . This suggests that 9-HSA could potentially be used as a therapeutic agent in cancer treatment.
Apoptosis Induction
9-HSA is known to induce apoptosis in cell lines . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of an organism’s health. By inducing apoptosis, 9-HSA could potentially be used to target and eliminate harmful cells, such as cancer cells .
Synthesis of Derivatives
9-HSA can be used in the synthesis of various derivatives, which can then be studied for their potential biological activity . For example, the separate enantiomers of methyl 9-hydroxystearate and of methyl 9-aminostearate, which are derivatives of 9-HSA, have shown antiproliferative activity against the HT29 cell line .
Investigation of Hydroxy Fatty Acids
9-HSA is a type of hydroxy fatty acid, and its study can contribute to the broader understanding of these compounds . Hydroxy fatty acids are known to cause cell cycle arrest and apoptosis , and studying 9-HSA can provide insights into these processes.
Surfactant Research
While not directly related to 9-HSA, the study of surfactants can be relevant. Surfactants have a lipophilic (apolar) part that retains fat and a hydrophilic (polar) part that is miscible with water . Given that 9-HSA is a fatty acid, it could potentially be used in the development or study of new surfactants .
properties
IUPAC Name |
8-nonylsulfanyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVFMFKIKZKEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578189 | |
Record name | 8-(Nonylsulfanyl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106689-24-1 | |
Record name | 8-(Nonylsulfanyl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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